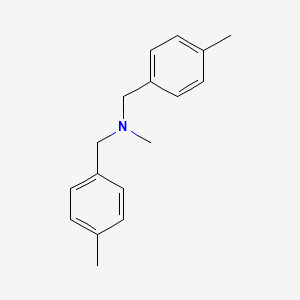

N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine

Description

Properties

Molecular Formula |

C17H21N |

|---|---|

Molecular Weight |

239.35 g/mol |

IUPAC Name |

N-methyl-1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]methanamine |

InChI |

InChI=1S/C17H21N/c1-14-4-8-16(9-5-14)12-18(3)13-17-10-6-15(2)7-11-17/h4-11H,12-13H2,1-3H3 |

InChI Key |

IRGIOTYYLJUOMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C)CC2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classical method for converting primary amines to tertiary amines via reductive alkylation. Applied to 4-methylbenzylamine, this reaction involves treatment with formaldehyde and formic acid under reflux conditions. The mechanism proceeds through imine formation followed by reduction, yielding N,N-dimethyl-4-methylbenzylamine.

Reaction Conditions

- Reactants : 4-Methylbenzylamine (1 equiv), formaldehyde (2.2 equiv), formic acid (2.2 equiv)

- Temperature : 100–110°C (reflux)

- Time : 4–6 hours

- Workup : Neutralization with NaOH, extraction with dichloromethane, distillation under reduced pressure

- Yield : 70–85%

This method is advantageous for its simplicity but requires careful handling of corrosive reagents.

Alkylation of Dimethylamine with 4-Methylbenzyl Halide

Direct alkylation of dimethylamine with 4-methylbenzyl bromide or chloride offers a scalable route. The reaction exploits the nucleophilicity of dimethylamine, which displaces the halide in a polar aprotic solvent. Triethylamine is often added to scavenge hydrogen halide byproducts.

Optimized Protocol

- Reactants : 4-Methylbenzyl bromide (1 equiv), dimethylamine (1.05 equiv), triethylamine (1.1 equiv)

- Solvent : Dimethylformamide (DMF)

- Temperature : 25–40°C

- Time : 2–3 hours

- Workup : Filtration, solvent evaporation, and vacuum distillation

- Yield : 80–88%

This method prioritizes mild conditions and avoids extreme temperatures, making it suitable for industrial production.

Sodium Hydride-Mediated Alkylation

Sodium hydride (NaH) enhances the nucleophilicity of dimethylamine by deprotonation, facilitating efficient alkylation with 4-methylbenzyl bromide. The reaction proceeds rapidly in DMF at elevated temperatures.

Key Parameters

- Reactants : 4-Methylbenzyl bromide (1 equiv), dimethylamine (1.1 equiv), NaH (1.05 equiv)

- Solvent : DMF

- Temperature : 150°C

- Time : 1 hour

- Workup : Quenching with ice water, extraction with ethyl acetate, column chromatography

- Yield : >90%

This method achieves high purity (>99%) and is notable for its short reaction time.

Comparative Analysis of Methods

| Parameter | Eschweiler-Clarke | Alkylation | NaH-Mediated |

|---|---|---|---|

| Yield (%) | 70–85 | 80–88 | >90 |

| Reaction Time (hr) | 4–6 | 2–3 | 1 |

| Temperature (°C) | 100–110 | 25–40 | 150 |

| Purity (%) | 90–95 | 95–98 | >99 |

| Scalability | Moderate | High | High |

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted benzenemethanamines depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be utilized in the production of compounds that exhibit therapeutic effects. For instance, derivatives of benzylamine are known to play roles in the synthesis of medications for neurological disorders and pain management .

1.2 Antidepressant and Stimulant Properties

Research indicates that compounds similar to this compound may exhibit stimulant properties. Studies on related compounds have shown their potential use in treating conditions such as ADHD and depression by modulating neurotransmitter levels . The compound's ability to interact with monoamine transporters suggests its relevance in psychopharmacology.

Agrochemical Applications

2.1 Insecticides and Acaricides

The compound is also explored for its use in agrochemicals, particularly as a precursor for developing insecticides and acaricides. Its chemical structure allows for modifications that enhance efficacy against pests while minimizing toxicity to non-target organisms . The synthesis of 4-(4-alkylphenoxy)benzylamines has been highlighted as a method for producing effective agricultural chemicals .

Industrial Applications

3.1 Chemical Intermediates

this compound is used as a chemical intermediate in the production of various industrial chemicals. Its reactivity allows it to participate in numerous organic reactions, making it valuable in manufacturing processes across different sectors .

3.2 Material Science

In material science, derivatives of benzylamine are utilized in the development of polymers and resins due to their ability to enhance mechanical properties and thermal stability . The compound's amine functional group facilitates cross-linking reactions that are crucial for creating durable materials.

Case Studies

Mechanism of Action

The mechanism of action of N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine with structurally or functionally related benzenemethanamine derivatives:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Bioactivity

- Dapoxetine (SSRI activity): The naphthyloxyethyl group enhances serotonin transporter (SERT) binding affinity (pKi=8 nM), a feature absent in the target compound .

- Butenafine analogs : Bulky substituents like 4-tert-butylphenyl and naphthylmethyl correlate with antifungal efficacy, suggesting steric and hydrophobic groups enhance membrane interaction .

- The target compound’s 4-methylbenzyl group may confer moderate lipophilicity but lacks the extended aromatic systems (e.g., naphthyl) linked to receptor specificity in SSRIs or antifungals.

Synthetic Accessibility

- Butenafine derivatives are synthesized in high yields (e.g., 96% for compound 4bd ) via reductive amination, suggesting similar benzenemethanamines can be optimized for scalability .

- The target compound’s N,N-dimethyl and 4-methylbenzyl groups are synthetically accessible but may require purification techniques (e.g., silica chromatography) due to steric hindrance .

Physicochemical Properties

- LogP Comparison :

- Dapoxetine (logP ~3.5) vs. N,N,4-trimethyl-benzenemethanamine (logP ~2.1) .

- The target compound’s logP is likely ~3.0–3.5, balancing hydrophobicity for bioavailability.

Safety and Handling

- Benzenemethanamine derivatives generally require precautions for inhalation and skin contact (e.g., N-cyclopropyl-4-(tert-butyl)-benzenemethanamine in ) .

Biological Activity

N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine, also known as DMBA, is a compound that has garnered interest in various fields, particularly in organic synthesis and pharmacology. This article explores its biological activity, structure-activity relationships, and potential therapeutic applications, supported by research findings and case studies.

Chemical Composition

- Chemical Formula : C14H19N

- Molecular Weight : 217.31 g/mol

- Structural Features : The compound consists of a dimethylamine group attached to a benzyl moiety, which is further substituted by a methyl group. This structure contributes to its reactivity and biological activity.

Physical Properties

- Boiling Point : Approximately 190°C

- Melting Point : Ranges from 50°C to 55°C

- Solubility : Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

Pharmacological Effects

DMBA exhibits a range of biological activities that can be categorized into the following:

- Antihistaminic Activity : DMBA is involved in the synthesis of antihistamines. The dimethylamine group is crucial for the bioactivity of these compounds, influencing their efficacy in blocking histamine receptors .

- Monoamine Oxidase Inhibition : Similar to other benzylamine derivatives, DMBA may act as a monoamine oxidase inhibitor (MAOI), which can affect neurotransmitter levels in the brain, potentially influencing mood and behavior .

- Anti-inflammatory Properties : Preliminary studies suggest that DMBA may possess anti-inflammatory effects, although further research is necessary to confirm these findings .

The biological activity of DMBA can be attributed to its ability to interact with various biological targets:

- Interaction with Enzymes : DMBA's basic amine group allows it to act as a nucleophile, facilitating reactions with electrophilic sites on enzymes or receptors.

- Influence on Neurotransmitter Systems : By inhibiting monoamine oxidase activity, DMBA could enhance levels of serotonin and dopamine, which are critical for mood regulation .

Study 1: Antihistaminic Activity

A study investigated the synthesis of DMBA-derived antihistamines and their efficacy in blocking H1 receptors. Results indicated that modifications to the dimethylamine group significantly affected receptor binding affinity and activity .

Study 2: Monoamine Oxidase Inhibition

Research on benzylamine derivatives showed that DMBA effectively inhibited both MAO-A and MAO-B enzymes. This inhibition was associated with increased levels of norepinephrine and serotonin in animal models, suggesting potential antidepressant effects .

Study 3: Anti-inflammatory Effects

In vitro studies demonstrated that DMBA reduced pro-inflammatory cytokine production in macrophages. This suggests that it may have therapeutic potential for inflammatory diseases .

Table of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antihistaminic | H1 receptor blockade | |

| Monoamine Oxidase Inhibition | Increased neurotransmitter levels | |

| Anti-inflammatory | Cytokine inhibition |

Toxicological Profile

While DMBA shows promising biological activities, it is essential to consider its toxicological profile:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.